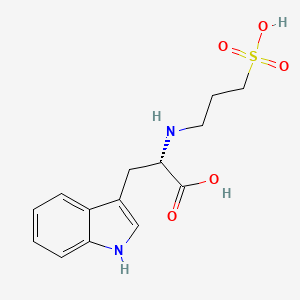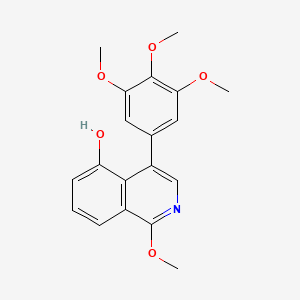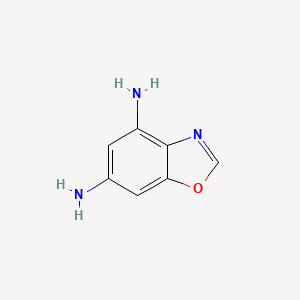
4,6-Benzoxazolediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Benzoxazolediamine is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with two amine groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,6-Benzoxazolediamine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with o-aminophenol in the presence of S-methylisothioamide hydroiodides on silica gel under microwave irradiation . This method offers high yields, short reaction times, and easy work-up compared to conventional reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . These methods are optimized for large-scale production, ensuring efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Benzoxazolediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazoles, which have diverse applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
4,6-Benzoxazolediamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4,6-Benzoxazolediamine involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activity of specific enzymes, such as SIRT1, leading to apoptosis in cancer cells . The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
Benzisoxazole: Contains an isoxazole ring and is used in the synthesis of various pharmaceuticals.
Benzothiazole: Features a thiazole ring and is known for its applications in the development of anticancer and antimicrobial agents.
Uniqueness: 4,6-Benzoxazolediamine is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Eigenschaften
CAS-Nummer |
705927-45-3 |
|---|---|
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1,3-benzoxazole-4,6-diamine |
InChI |
InChI=1S/C7H7N3O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,8-9H2 |
InChI-Schlüssel |
GQRKKORWAOWESW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1N)N=CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


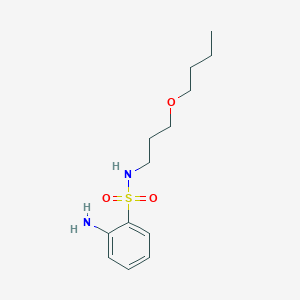

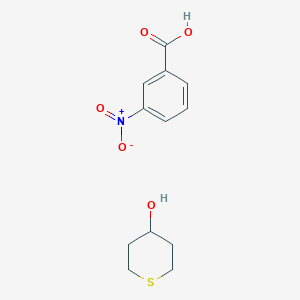
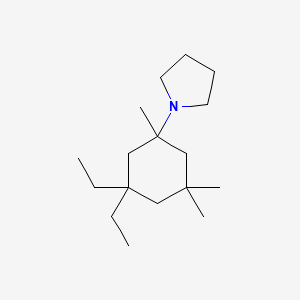
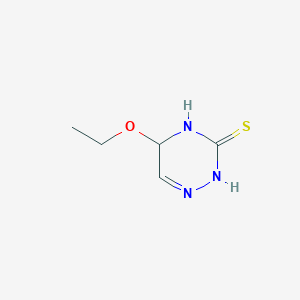
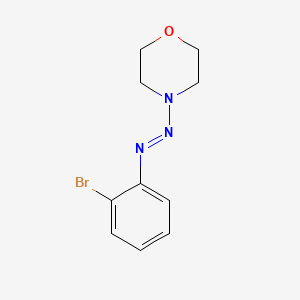
![3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12533390.png)

![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)

![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
